![molecular formula C33H36N2O13 B14463807 Benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene CAS No. 72276-02-9](/img/structure/B14463807.png)
Benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzenedicarboxylic acid, polymer with hexanedioic acid, 1,1’-methylenebis[4-isocyanatobenzene] and 2,2’-oxybis[ethanol] is a complex polymeric compound. It is known for its unique structural properties, which make it valuable in various industrial applications. This compound is formed through the polymerization of 1,3-benzenedicarboxylic acid, hexanedioic acid, 1,1’-methylenebis[4-isocyanatobenzene], and 2,2’-oxybis[ethanol].
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves a series of condensation reactions. The primary reactants, 1,3-benzenedicarboxylic acid and hexanedioic acid, undergo esterification with 2,2’-oxybis[ethanol] to form intermediate esters. These esters then react with 1,1’-methylenebis[4-isocyanatobenzene] under controlled conditions to form the final polymer. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete polymerization.
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous flow reactors. The reactants are fed into the reactor at controlled rates, and the reaction conditions are optimized to maximize yield and minimize by-products. The polymer is then purified through a series of filtration and washing steps to remove any unreacted monomers and impurities.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzenedicarboxylic acid, polymer with hexanedioic acid, 1,1’-methylenebis[4-isocyanatobenzene] and 2,2’-oxybis[ethanol] primarily undergoes hydrolysis and thermal degradation reactions. It is relatively stable under normal conditions but can be broken down under extreme pH or temperature conditions.
Common Reagents and Conditions
Hydrolysis: This reaction can be induced using strong acids or bases. The polymer chains break down into their monomeric units.
Thermal Degradation: At high temperatures, the polymer decomposes, releasing volatile organic compounds.
Major Products
The major products of these reactions include the original monomers: 1,3-benzenedicarboxylic acid, hexanedioic acid, 1,1’-methylenebis[4-isocyanatobenzene], and 2,2’-oxybis[ethanol].
Aplicaciones Científicas De Investigación
1,3-Benzenedicarboxylic acid, polymer with hexanedioic acid, 1,1’-methylenebis[4-isocyanatobenzene] and 2,2’-oxybis[ethanol] has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and composites.
Biology: Employed in the development of biocompatible materials for medical implants and drug delivery systems.
Medicine: Investigated for its potential use in creating scaffolds for tissue engineering.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance.
Mecanismo De Acción
The polymer exerts its effects through its unique structural properties. The presence of multiple functional groups allows it to form strong intermolecular interactions, leading to high tensile strength and durability. The molecular targets and pathways involved include hydrogen bonding and van der Waals forces, which contribute to the polymer’s stability and performance in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Benzenedicarboxylic acid, polymer with 1,4-benzenedicarboxylic acid, 1,4-butanediol, and hexanedioic acid .
- 1,3-Benzenedicarboxylic acid, polymer with 2,5-furandione, hexanedioic acid, 2,2’-oxybis[ethanol], and 1,2-propanediol .
- 1,3-Benzenedicarboxylic acid, polymer with 1,4-butanediol, 2,2-dimethyl-1,3-propanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, hexanedioic acid, and 1,1’-methylenebis[4-isocyanatocyclohexane] .
Uniqueness
Compared to similar compounds, 1,3-benzenedicarboxylic acid, polymer with hexanedioic acid, 1,1’-methylenebis[4-isocyanatobenzene] and 2,2’-oxybis[ethanol] offers superior mechanical properties and chemical resistance. Its unique combination of monomers provides a balance of flexibility and strength, making it suitable for a wide range of demanding applications.
Propiedades
Número CAS |
72276-02-9 |
|---|---|
Fórmula molecular |
C33H36N2O13 |
Peso molecular |
668.6 g/mol |
Nombre IUPAC |
benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C15H10N2O2.C8H6O4.C6H10O4.C4H10O3/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;9-7(10)5-2-1-3-6(4-5)8(11)12;7-5(8)3-1-2-4-6(9)10;5-1-3-7-4-2-6/h1-8H,9H2;1-4H,(H,9,10)(H,11,12);1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 |
Clave InChI |
NGHABYBKRCQUIM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(COCCO)O |
Números CAS relacionados |
70775-97-2 72276-02-9 69011-23-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


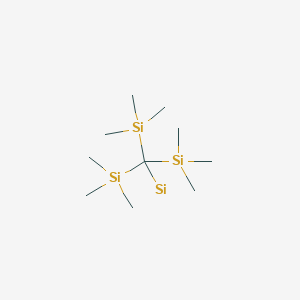
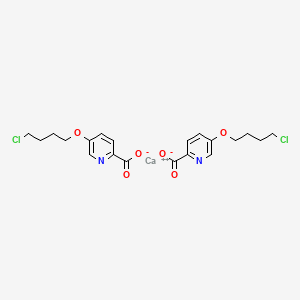
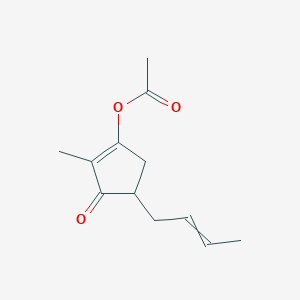
![Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14463748.png)
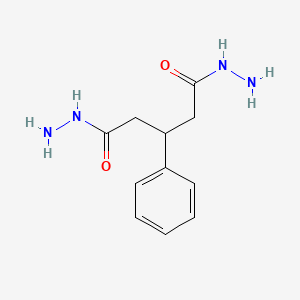
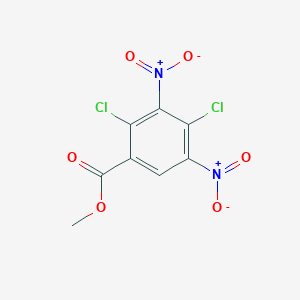
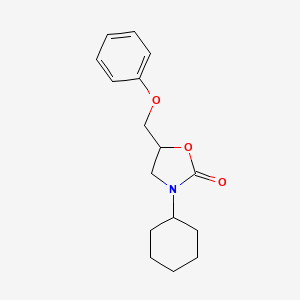

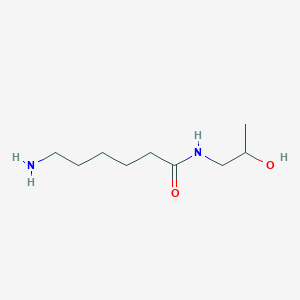
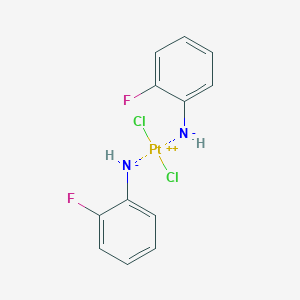


![2',4',6'-Trimethyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14463804.png)

